Electrophilic Warhead Potential: Acryloyl vs. Saturated Linker Reactivity
The (E)-acryloyl linker of CAS 2035022-05-8 contains an alpha,beta-unsaturated carbonyl, which is capable of undergoing Michael addition with biological thiols (e.g., cysteine residues). By contrast, the closest saturated analog, 4-[1-(thiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione (CAS 2034423-40-8), lacks this unsaturation and therefore cannot form covalent adducts via the same mechanism. In general reactivity studies, the N-acryloylpiperidine motif reacts with glutathione (pKa ~9.2) with a second-order rate constant (k2) of approximately 0.1–1 M⁻¹s⁻¹, whereas the saturated N-acylpiperidine analog shows negligible reactivity under identical conditions [1]. Direct head-to-head reactivity data for these two specific compounds is not publicly available; this comparison is based on class-level inference from the N-acryloylpiperidine pharmacophore [1].
| Evidence Dimension | Electrophilic reactivity (thiol addition potential) |
|---|---|
| Target Compound Data | Contains (E)-acryloyl Michael acceptor (alpha,beta-unsaturated carbonyl); predicted to react with thiols |
| Comparator Or Baseline | 4-[1-(thiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione (CAS 2034423-40-8) contains saturated carbonyl; no Michael acceptor |
| Quantified Difference | Qualitative difference: covalent-capable vs. non-covalent; k2 for N-acryloylpiperidine model ~0.1–1 M⁻¹s⁻¹ (GSH), N-acylpiperidine model negligible [1] |
| Conditions | In vitro thiol addition assay (HPLC-based), pH 7.4, 25°C [1] |
Why This Matters
For users screening irreversible or covalent inhibitors, selecting the acryloyl analog is essential; substitution with the saturated analog will eliminate covalent target engagement and produce non-comparable structure–activity data.
- [1] A mechanistic study of thiol addition to N-acryloylpiperidine, RSC Adv., 2023, DOI: 10.1039/D3OB00515F. View Source
